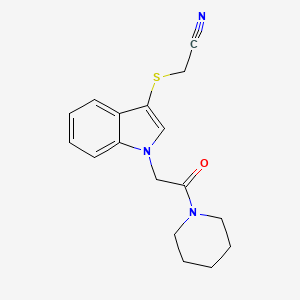

2-(Benzyl(methoxycarbonyl)amino)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Benzyl(methoxycarbonyl)amino)acetic acid” is a chemical compound with the empirical formula C4H7NO4 . It is related to compounds such as 2-[(Methoxycarbonyl)(phenyl)amino]acetic acid and 2-(2-amino-3-benzoyl-phenyl)acetic acid .

Chemical Reactions Analysis

Amines, such as the one in this compound, can react with carbonyl compounds to form imine derivatives . These reactions are acid-catalyzed and reversible . Most aldehydes and ketones react with 2º-amines to give products known as enamines .科学的研究の応用

Electrocarboxylation

Electrocarboxylation: is a practical method for introducing carbon dioxide into organic starting materials. In the case of 2-(Benzyl(methoxycarbonyl)amino)acetic acid, researchers have investigated its electrocarboxylation in a dimethylformamide (DMF) solution using a magnesium rod as the sacrificial anode. The process yields C-carboxylated, N-carboxylated, and C,N-dicarboxylated products. These products can serve as building blocks for various organic syntheses .

Synthesis of N-Substituted α-Amino Acids

The electrochemically activated insertion of CO2 into the unsaturated carbon-nitrogen double bond of 2-(Benzyl(methoxycarbonyl)amino)acetic acid leads to N-substituted α-amino acids. These intermediates are valuable for pharmaceutical synthesis. The reaction proceeds as follows:

R1R2C=NR3+CO2→R1R2COOHNHR3R_1R_2C=NR_3 + CO_2 \rightarrow R_1R_2COOHNHR_3 R1R2C=NR3+CO2→R1R2COOHNHR3

This reaction was first reported by Giuseppe Silvestri et al. and has since been explored in various contexts .

Preparation of Aryl-Keto α-Amino Acids

Researchers have used 2-(Benzyl(methoxycarbonyl)amino)acetic acid in the construction of aryl-keto α-amino acids. These compounds are essential for the synthesis of dopamine agonists. The reaction involves reacting 2-chloroanisole with N-(methoxycarbonyl)aspartic anhydride to generate the desired product .

Suzuki–Miyaura Coupling

The compound’s benzyl group can serve as a boron reagent in Suzuki–Miyaura coupling reactions. This versatile coupling method allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and aryl or vinyl halides. The mild reaction conditions and functional group tolerance make this process widely applicable in organic synthesis .

作用機序

Target of Action

It is known that similar compounds are often involved in carbon-carbon bond forming reactions .

Mode of Action

It is known that similar compounds participate in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It is known that similar compounds are involved in suzuki–miyaura cross-coupling reactions , which are a type of carbon-carbon bond forming reaction.

Pharmacokinetics

Similar compounds are known to have a variety of properties that have been tailored for application under specific conditions .

Result of Action

It is known that similar compounds participate in suzuki–miyaura cross-coupling reactions , which result in the formation of new carbon-carbon bonds.

Action Environment

It is known that similar compounds are used under a variety of conditions in suzuki–miyaura cross-coupling reactions .

特性

IUPAC Name |

2-[benzyl(methoxycarbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-16-11(15)12(8-10(13)14)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJZCCWAXMZSFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N(CC1=CC=CC=C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyl(methoxycarbonyl)amino)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide](/img/structure/B2639535.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2639537.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2639539.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)cinnamamide](/img/structure/B2639542.png)

![Methyl 3-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B2639547.png)

![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2639550.png)

![7-chloro-4-(ethylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2639551.png)

amine](/img/structure/B2639554.png)

![N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride](/img/structure/B2639555.png)

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2639556.png)